3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester, with the Chemical Abstracts Service number 676596-61-5, is a synthetic compound categorized primarily as a pharmaceutical intermediate. It is utilized in the synthesis of various bioactive molecules, including derivatives of Kenpaullone, which have implications in medicinal chemistry and drug development. The compound has a molecular formula of C₁₄H₁₈N₂O₅ and a molecular weight of 294.30 g/mol .
Methods:
The synthesis of 3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester typically involves multi-step organic reactions. While specific detailed methodologies are proprietary or not fully disclosed in public literature, it generally includes:
Technical Details:
The reactions are usually carried out under inert atmosphere conditions to prevent moisture interference, with solvents like dichloromethane or ethanol being commonly employed. Reaction temperatures and times vary based on specific protocols but are typically optimized for yield and purity .
Structure:
The molecular structure of 3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester can be represented by its SMILES notation: CCOC(=O)CCC(=O)Nc1cccnc1C(=O)OCC
. This indicates a complex arrangement featuring a pyridine ring substituted with an amino group and a dioxobutyl side chain.
Data:
Reactions:
The compound can participate in various chemical reactions typical for amines and esters, including:
Technical Details:
These reactions require careful control of pH and temperature to optimize yields and minimize by-products .
The mechanism of action for 3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester largely depends on its application in biological systems. As a precursor in synthesizing Kenpaullone derivatives, it may exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation.
Process:
Upon administration or application in biological assays, the compound may undergo metabolic transformations leading to active forms that interact with specific protein targets involved in cellular proliferation and differentiation processes .
Physical Properties:
Chemical Properties:
The compound is stable under standard laboratory conditions but may be sensitive to moisture and extreme pH levels due to the presence of ester and amine functionalities.
Relevant Data:
These properties are crucial for determining handling procedures and storage conditions for laboratory use .
3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester serves primarily as a synthetic intermediate in pharmaceutical research. Its derivatives have been studied for potential therapeutic effects against cancer through inhibition of specific kinases involved in tumor growth regulation.
Additionally, it may find applications in drug discovery processes related to other therapeutic areas due to its structural characteristics that allow for modification into various bioactive compounds .
This heterocyclic compound is systematically named as 3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic Acid Ethyl Ester, with alternative chemical designations including 3-[(4-Ethoxy-4-oxobutanoyl)amino]-2-pyridinecarboxylic Acid Ethyl Ester and the IUPAC name ethyl 3-[(4-ethoxy-4-oxobutanoyl)amino]pyridine-2-carboxylate [1] [5]. Its molecular formula is C₁₄H₁₈N₂O₅, yielding a molecular weight of 294.30 g/mol [1]. The structural features include:
Table 1: Key Identifiers and Physicochemical Properties
Property | Value/Descriptor |
---|---|
CAS Registry Number | 676596-61-5 |
Molecular Formula | C₁₄H₁₈N₂O₅ |
Molecular Weight | 294.30 g/mol |
Appearance | White crystalline solid |
Solubility Profile | Soluble in methanol |
SMILES | CCOC(=O)CCC(=O)Nc1cccnc1C(=O)OCC |
InChI Key | InChI=1S/C14H18N2O5/c1-3-20-12(18)8-7-11(17)16-10-6-5-9-15-13(10)14(19)21-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,17) |
Structurally analogous compounds include 2-[(4-Ethoxy-1,4-dioxobutyl)amino]benzoic acid ethyl ester (CAS 120572-43-2), which replaces the pyridine nitrogen with a benzene carbon, altering electronic properties and reactivity [3].
This compound emerged as a strategic intermediate in the early 2000s during investigations into kinase inhibitor scaffolds. Its first significant application was reported by Kunick and colleagues in 2004 during their development of azakenpaullone derivatives [1] [2]. Prior to this work, the compound was not commercially available or described in synthetic literature, indicating it was specifically designed to address challenges in constructing the tricyclic 1-azakenpaullone core [1]. The synthetic route exploited the nucleophilic character of the 3-amino group in ethyl 3-amino-2-pyridinecarboxylate, allowing conjugation with the electrophilic acid chloride derivative of ethoxy-oxobutyric acid [1] [7]. This approach represented a deliberate departure from classical paullone synthesis, which relied on indole or indazole precursors, by instead utilizing a functionalized pyridine ring as the azole component. The compound's historical significance lies primarily in enabling the systematic exploration of nitrogen-substituted kenpaullone analogs, which were inaccessible via previous methodologies [1] [2].
This molecule serves as the key precursor for synthesizing 1-azakenpaullone, a potent glycogen synthase kinase-3β (GSK-3β) inhibitor with potential applications in neurodegenerative disorders and cancer [1] [2]. The transformation occurs through an intramolecular cyclization where the pyridine nitrogen acts as a nucleophile, attacking the ketone carbonyl of the side chain under basic conditions. This forms the tricyclic core characteristic of kenpaullones, with the ester groups enabling further functionalization [1] [7].
Table 2: Key Reactions in Azakenpaullone Synthesis
Reaction Step | Reagent/Conditions | Function |
---|---|---|
Amide bond formation | Carboxylic acid activation | Connects pyridine and keto-ester |
Intramolecular cyclization | Base, high temperature | Forms 7-membered diazepine ring |
Ester hydrolysis | Aqueous base | Generates acid for decarboxylation |
Friedländer condensation | Acid catalysis | Constructs fused quinoline system |
The molecule's bifunctional design is critical: the β-keto ester provides the electrophilic center for ring closure, while the ortho-positioned ester on the pyridine allows structural diversification. Modifications at either ester group (ethoxy vs. ethyl) enable medicinal chemists to optimize bioavailability and target affinity in resulting kenpaullone analogs [7]. Beyond azakenpaullone, this intermediate has been utilized in generating diverse kenpaullone derivatives through:
Table 3: Kenpaullone Derivatives Accessible Through This Intermediate
Derivative | Biological Target | Therapeutic Area |
---|---|---|
1-Azakenpaullone | GSK-3β, CDK5/p25 | Neurodegeneration, Cancer |
9-Br-Kenpaullone | Cyclin-dependent kinases | Cancer therapeutics |
N-Methylated analogs | CLK1, DYRK1A | Alzheimer's disease |
Commercial availability of this intermediate (e.g., United States Biological Catalog #11476, TRC-E891810) in 100mg quantities facilitates ongoing medicinal chemistry research into kinase modulation [1] [2] [4]. Its stability as a neat solid enables storage and handling without significant decomposition, though solubility is primarily limited to methanol and other polar aprotic solvents [2] [5]. Recent patent literature indicates expanded applications in synthesizing heterocyclic anticoagulants and antithrombotic agents, demonstrating the compound's versatility beyond kinase inhibitor synthesis [7].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9